2,4-Dimethylpiperidine hydrochloride
Overview
Description
2,4-Dimethylpiperidine hydrochloride is a chemical compound that belongs to the piperidine family . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 2,4-Dimethylpiperidine hydrochloride is C7H16ClN . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The average mass of 2,4-Dimethylpiperidine hydrochloride is 149.662 Da, and the monoisotopic mass is 149.097122 Da .Scientific Research Applications
Methods of Application : The compound is often used in multicomponent reactions, cyclization, and amination processes to create biologically active piperidines .
Results : The synthesized derivatives exhibit a range of biological activities, contributing to the development of potential drugs with piperidine moieties .
Methods of Application : It is involved in chemoselective synthesis processes, often in one-pot reactions using greener solvents .
Results : The methodologies enable the creation of diverse substitution patterns around the ring structures, contributing to the field of medicinal chemistry .
Methods of Application : It is incorporated into the synthesis of materials that require specific electrochemical properties .
Results : The use of 2,4-Dimethylpiperidine hydrochloride leads to the creation of materials with improved performance in energy storage applications .
Methods of Application : It is applied in the preparation of calibration curves and validation of analytical methods .
Results : The compound helps in achieving accurate measurements and reliable analytical results .
Methods of Application : 2,4-Dimethylpiperidine hydrochloride is used in enzyme inhibition studies and the exploration of metabolic pathways .
Results : Research has shown its effectiveness in inhibiting certain enzymes, providing insights into biochemical processes .
Methods of Application : It is used in studies examining the interaction of chemicals with environmental contaminants .
Results : Findings suggest potential uses in environmental remediation and pollution control strategies .
Methods of Application : It acts as a base catalyst in various organic transformations, including condensation and Michael addition reactions .
Results : The use of this compound as a catalyst has been shown to increase reaction efficiency and yield, providing a greener alternative to traditional methods .
Methods of Application : It is used in the synthesis of compounds with potential applications in crop protection and pest management .
Results : Research indicates that derivatives of 2,4-Dimethylpiperidine hydrochloride can be effective in controlling agricultural pests and diseases .
Methods of Application : The compound is incorporated into veterinary pharmaceuticals to treat a variety of animal diseases .
Results : Studies have shown that it can be an important component in veterinary drugs, improving the health and productivity of livestock .
Methods of Application : It is used in the synthesis of compounds that interact with neural receptors or enzymes involved in neurotransmission .
Results : Derivatives of this compound have been found to exhibit neuroprotective properties and are being explored for the treatment of neurological disorders .
Methods of Application : It is used in the preparation of nanoscale materials that have unique physical and chemical properties .
Results : Nanomaterials synthesized using 2,4-Dimethylpiperidine hydrochloride show promise in various applications, including electronics and medicine .
Methods of Application : The compound is used in reactions that aim to reduce waste and avoid the use of hazardous solvents .
Results : The adoption of 2,4-Dimethylpiperidine hydrochloride in green chemistry leads to cleaner production methods and a reduced environmental footprint .
Safety And Hazards
2,4-Dimethylpiperidine hydrochloride is classified as Acute Toxicity (Oral) Category 4, Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 .
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2,4-dimethylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-4-8-7(2)5-6;/h6-8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWYEICTMCDWMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705266 | |
Record name | 2,4-Dimethylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpiperidine hydrochloride | |
CAS RN |
91846-47-8 | |
Record name | 2,4-Dimethylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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